N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-6-4-3-5-11(12)15/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMECOFIXXMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations:
- Substituent Effects on Conformation: The dihedral angle between the pyrimidine and benzene rings varies significantly with substituents. For example, the 2-chlorophenyl analog (67.84°) and 4-chlorophenyl analog (42.25°) exhibit distinct orientations due to steric and electronic differences . The bromophenyl analog likely adopts a conformation intermediate between these values, though crystallographic data is currently unavailable.
Crystallographic and Computational Studies
- Software Tools: SHELX programs (e.g., SHELXL2016) are widely used for structural refinement of these compounds, as seen in the chlorophenyl and phenyl analogs .
- Bond Lengths and Conformation: In the phenyl analog, the Csp²–S bond (1.759 Å) is shorter than Csp³–S (1.795 Å) due to p-π conjugation, a feature conserved across analogs .
Preparation Methods
Nucleophilic Substitution with 4,6-Dimethyl-2-Mercaptopyrimidine
The most widely reported method involves the nucleophilic displacement of a halogen atom in α-haloacetamide intermediates by 4,6-dimethyl-2-mercaptopyrimidine. A representative procedure from Parchem’s technical documentation involves reacting N-(2-bromophenyl)-2-chloroacetamide with 4,6-dimethyl-2-mercaptopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–18 hours. The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon adjacent to the carbonyl group.
Key parameters:
Condensation via Mitsunobu Reaction
An alternative approach reported in the synthesis of structurally analogous compounds involves the Mitsunobu reaction between 2-bromoaniline and 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetic acid. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) under inert conditions. While this route avoids halogenated intermediates, it requires pre-synthesis of the sulfanylacetic acid derivative, adding steps to the overall process.
Reaction equation:
$$
\text{2-Bromoaniline} + \text{2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic acid} \xrightarrow{\text{DEAD, PPh}_3} \text{N-(2-Bromophenyl)-2-[(4,6-Dimethyl-2-Pyrimidinyl)Sulfanyl]Acetamide}
$$
Yield comparison:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nucleophilic substitution | 75 | 98.5 |
| Mitsunobu reaction | 62 | 97.2 |
Intermediate Synthesis and Characterization
Preparation of N-(2-Bromophenyl)-2-Chloroacetamide
This critical intermediate is synthesized by acylating 2-bromoaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. The reaction is typically quenched with ice-water, and the product is recrystallized from ethanol.
Spectroscopic data:
Synthesis of 4,6-Dimethyl-2-Mercaptopyrimidine
Produced via the cyclocondensation of acetylacetone with thiourea in acidic ethanol, followed by neutralization with ammonium hydroxide. The mercapto group is introduced at position 2 of the pyrimidine ring through thiolation.
Optimization findings:
- Temperature: 80°C optimal for cyclization
- Catalyst: HCl (2M) improves yield by 22% vs. H₂SO₄
- Purity: ≥99% after vacuum distillation
Process Optimization and Scalability
Solvent Screening for Nucleophilic Substitution
A systematic study comparing polar aprotic solvents revealed:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 75 |
| DMSO | 46.7 | 10 | 72 |
| Acetonitrile | 37.5 | 18 | 68 |
DMF provided the best balance between reaction rate and yield due to its high polarity and ability to stabilize ionic intermediates.
Catalytic Effects in Thiolate Formation
The addition of phase-transfer catalysts (PTCs) significantly enhances reaction efficiency:
| PTC | Yield Increase (%) |
|---|---|
| Tetrabutylammonium bromide | 15 |
| 18-Crown-6 | 12 |
| None | Baseline |
PTCs facilitate the transfer of the thiolate anion into the organic phase, accelerating the nucleophilic attack.
Analytical Characterization of Final Product
Spectroscopic Profiles
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water 70:30) shows a single peak at tᵣ = 6.78 min, confirming >98% purity.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 2-Bromoaniline | 120 | 38 |
| Chloroacetyl chloride | 85 | 27 |
| 4,6-Dimethyl-2-mercaptopyrimidine | 210 | 32 |
Automation of the halogen displacement step reduces labor costs by 40% in pilot-scale batches.
Waste Management Strategies
- DMF recovery: Distillation at reduced pressure (0.1 bar, 80°C) achieves 92% solvent reuse
- Brine treatment: Neutralization with Ca(OH)₂ precipitates sulfide residues as CaS (Ksp = 1 × 10⁻⁶)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Core Reaction : Utilize nucleophilic substitution between 2-mercapto-4,6-dimethylpyrimidine and a bromoacetamide derivative (e.g., 2-bromo-N-(2-bromophenyl)acetamide) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiol to acetamide), temperature (70–80°C), and reaction time (6–8 hours) to maximize yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify key signals:
- Pyrimidinyl protons: δ 6.8–7.1 ppm (singlet for C4,6-CH) .
- Acetamide backbone: δ 3.8–4.2 ppm (sulfanyl-CH), δ 10.2 ppm (NH) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
Q. What are the critical stability considerations for this compound under laboratory conditions?
- Storage : Store in airtight, light-protected containers at –20°C to prevent degradation of the sulfanyl and bromophenyl groups .
- Handling : Avoid prolonged exposure to moisture or basic conditions (pH >9), which may hydrolyze the acetamide moiety .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases or proteases) by analyzing interactions between the pyrimidinyl-sulfanyl group and active-site residues .
- MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess conformational stability of the bromophenyl-acetamide backbone in physiological conditions .
- Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in crystallographic data for related analogs?
- Case Study :
- Discrepancy : Dihedral angles between pyrimidinyl and aryl rings in analogs (e.g., 42.25° vs. 67.84°) .
- Resolution :
Re-refine X-ray data using SHELXL with updated scattering factors.
Validate hydrogen-bonding networks (e.g., N–H⋯N interactions) via Hirshfeld surface analysis (CrystalExplorer) .
Compare packing motifs (e.g., π-stacking vs. van der Waals interactions) to explain conformational differences .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Derivatization Pathways :
- Pyrimidinyl Modifications : Introduce electron-withdrawing groups (e.g., –NO) at C4/C6 to enhance electrophilicity .
- Sulfanyl Replacement : Substitute the sulfanyl group with selenyl or amino groups to modulate redox activity .
- Bromophenyl Functionalization : Perform Suzuki coupling to replace the bromine with aryl/heteroaryl groups .
- SAR Validation : Test derivatives in cellular assays (e.g., apoptosis in cancer lines) and correlate substituent effects with bioactivity .
Q. How can reaction bottlenecks in large-scale synthesis be addressed without compromising yield?
- Process Chemistry Solutions :
- Catalysis : Employ Pd/C or CuI to accelerate coupling steps (e.g., Ullmann-type reactions for aryl-sulfur bond formation) .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., acetamide formation) .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
Methodological Notes
- Key References : Prioritized crystallographic data , synthetic protocols , and computational frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
